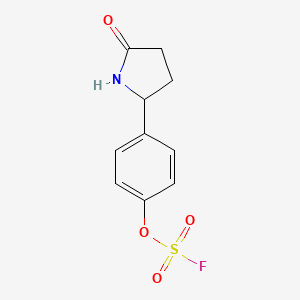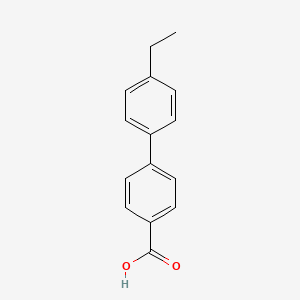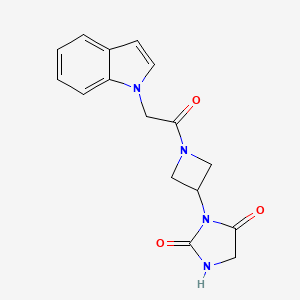
3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a derivative of aminomethylphenyl compounds . These compounds are often used as intermediates in various chemical reactions . They are typically solid and come in various forms .
Synthesis Analysis
While specific synthesis methods for “3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride” were not found, similar compounds such as aminomethylphenyl derivatives are often synthesized through reactions involving alkyl halides .
Molecular Structure Analysis
The molecular structure of similar compounds involves an aminomethyl group attached to a phenyl ring . The exact structure of “this compound” would likely depend on the specific arrangement of these groups.
Chemical Reactions Analysis
Amines, such as those found in aminomethylphenyl compounds, generally undergo alkylation and acylation reactions . They can react with carbonyl compounds to form imines .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For similar compounds, properties such as solubility, melting point, and molecular weight can be determined .
科学的研究の応用
Synthesis and Medicinal Chemistry
3-(Aminomethyl)-3-phenylcyclobutan-1-one hydrochloride and its derivatives have been explored in various synthetic and medicinal chemistry contexts. For example, the efficient synthesis of 3-aminocyclobut-2-en-1-ones, which are structurally related to this compound, has been achieved. These compounds show potential as VLA-4 antagonists, a type of molecule that can be used in the treatment of inflammatory and autoimmune diseases (Brand, de Candole, & Brown, 2003). Additionally, reactions of chlorosulfanyl derivatives of cyclobutanones with different nucleophiles have been studied, highlighting the diverse chemical reactivity and potential applications of these compounds in synthetic chemistry (Majchrzak, Mlostoń, Linden, & Heimgartner, 2006).
Crystal and Molecular Structures
The crystal and molecular structures of compounds closely related to this compound have been analyzed to understand their properties better. For instance, the structure of 3-[p-(trans-4-aminomethylcyclohexylcarbonyl)phenyl]propionic acid hydrochloride was determined, providing insights into the molecular configuration and potential interactions of similar compounds (Koyano, Takeshita, Takénaka, & Sasada, 1986).
Biological Activity and Imaging Applications
Compounds related to this compound have also been explored for their biological activity and potential imaging applications. For example, the non-natural amino acid anti-1-amino-3-18F-fluorocyclobutane-1-carboxylic acid, a derivative, has been used in PET imaging trials for evaluating prostate and other cancers, demonstrating the potential of these compounds in diagnostic imaging (Schuster et al., 2014).
Other Applications
In addition to the above applications, these compounds have been studied for their potential in a variety of contexts, including synthesis of novel heterocyclic compounds and as substrates in different chemical reactions. This highlights the versatility and broad utility of this compound in scientific research (Rajkumar, Suman, & Raju, 2015).
Safety and Hazards
特性
IUPAC Name |
3-(aminomethyl)-3-phenylcyclobutan-1-one;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO.ClH/c12-8-11(6-10(13)7-11)9-4-2-1-3-5-9;/h1-5H,6-8,12H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AALDBCDELOCQSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CC1(CN)C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-benzyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B2747659.png)





![2-(2-Fluorophenoxy)-1-[3-(2-methylpropanesulfonyl)piperidin-1-yl]ethan-1-one](/img/structure/B2747670.png)
![3-[(4-Aminophenyl)methyl]imidazolidine-2,4-dione](/img/structure/B2747671.png)

![N-(2-{cyclopentyl[(furan-2-yl)methyl]amino}ethyl)-3-[5-oxo-4-(2-phenylethyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]propanamide](/img/structure/B2747674.png)



![Imidazo[1,5-a]pyridin-5-amine](/img/structure/B2747680.png)